molecular formula C9H21ClN2O2 B1440859 2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride CAS No. 1236256-93-1

2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride

Cat. No. B1440859
M. Wt: 224.73 g/mol
InChI Key: BRIOWFNNPJNIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2 . It has an average mass of 182.648 Da and a monoisotopic mass of 182.082199 Da . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of 2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride consists of a central carbon atom connected to an amine group, a methoxypropyl group, and an acetamide group . The hydrochloride indicates that this compound is a salt, which may enhance its solubility in polar solvents .


Physical And Chemical Properties Analysis

2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride has a molecular weight of 182.65 g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Metoclopramide: Pharmacological Properties and Clinical Use

Metoclopramide, a compound with similarities in functional groups, is primarily used in gastro-intestinal diagnostics and for treating various types of vomiting and gastro-intestinal disorders. It assists in radiological identification of lesions, facilitates duodenal intubation and biopsy, and eases emergency endoscopy. Its effects on the motility of the gastro-intestinal tract include improved tone and peristalsis of the stomach, accelerated gastric emptying, and enhanced pyloric activity. Metoclopramide's impact on drug absorption and its anti-emetic effects are notable, suggesting potential research applications in pharmacokinetics and pharmacodynamics (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Developmental Aspects of Drug Conjugation

The review by Dutton (1978) highlights the metabolic pathways involved in drug conjugation, including glucuronidation, which is crucial for the detoxification and excretion of drugs. Understanding these pathways can inform the development of therapeutic agents and their metabolic impacts, relevant to compounds like 2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride (Dutton, 1978).

HPMA Copolymer-cyclic RGD Conjugates for Tumor Targeting

Research into N-(2-hydroxypropyl)-methacrylamide (HPMA) copolymer-cyclic RGD conjugates showcases the application of polymer-drug conjugates in targeting tumor angiogenesis. This indicates the potential of chemical compounds in designing targeted drug delivery systems, which could include derivatives of 2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride for cancer therapy (Pike & Ghandehari, 2010).

Safety And Hazards

While specific safety data for 2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride is not available, general precautions for handling similar chemical compounds include avoiding inhalation, ingestion, or contact with skin and eyes . It’s also recommended to use this compound only under the supervision of a technically qualified individual .

properties

IUPAC Name

2-amino-N-(3-methoxypropyl)-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-7(2)8(10)9(12)11-5-4-6-13-3;/h7-8H,4-6,10H2,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIOWFNNPJNIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCCOC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(3-methoxypropyl)-3-methylbutanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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